molecular formula C12H19N3O2 B13647620 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid

Katalognummer: B13647620
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: CSFCUOWLDOCKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group would produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Eigenschaften

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

1-[(1-ethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-2-15-9-10(7-13-15)8-14-5-3-11(4-6-14)12(16)17/h7,9,11H,2-6,8H2,1H3,(H,16,17)

InChI-Schlüssel

CSFCUOWLDOCKAY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CN2CCC(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.